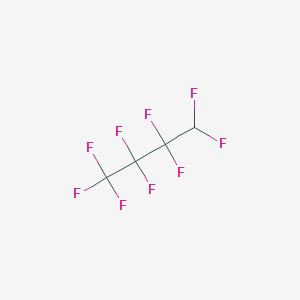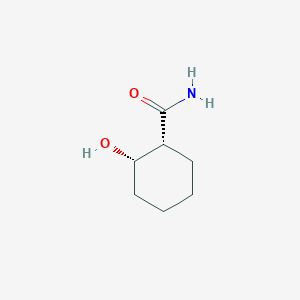
1,1,1,2,2,3,3,4,4-Nonafluorbutan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1H-NONAFLUOROBUTANE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxicity.
Industry: Utilized in the production of refrigerants, aerosol propellants, and other industrial chemicals
Wirkmechanismus
Target of Action
1,1,1,2,2,3,3,4,4-Nonafluorobutane, also known as Nonafluorobutanesulfonyl fluoride (NfF), is a versatile compound in organic synthesis . It primarily targets alcohols, including phenols, to yield nonafluorobutanesulfonate esters (nonaflates) .
Mode of Action
NfF interacts with its targets (alcohols and phenols) through a process known as sulfonylation . This interaction results in the formation of nonaflates, which are intermediates with strong electron-withdrawing perfluorinated alkyl substituents .
Biochemical Pathways
The biochemical pathways affected by NfF primarily involve the conversion of alcohols and phenols into nonaflates . These nonaflates can then be used as electrophiles in several palladium-catalyzed cross-coupling reactions and in Buchwald-Hartwig amination .
Pharmacokinetics
It is known that nff is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.
Result of Action
The result of NfF’s action is the formation of nonaflates from alcohols and phenols . These nonaflates are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .
Action Environment
The action of NfF can be influenced by environmental factors. For instance, NfF is sensitive to moisture and should be stored in a dry, dark place . Additionally, NfF is hygroscopic, meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
1,1,1,2,2,3,3,4,4-Nonafluorobutane plays a significant role in biochemical reactions due to its high stability and resistance to hydrolysis. It interacts with various enzymes and proteins, primarily through non-covalent interactions. For instance, it can act as an electrophile in palladium-catalyzed cross-coupling reactions, where it interacts with nucleophiles such as amines, phenoxides, and enolates . These interactions are crucial for the synthesis of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Cellular Effects
The effects of 1,1,1,2,2,3,3,4,4-Nonafluorobutane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific proteins and enzymes, thereby modulating their activity.
Molecular Mechanism
At the molecular level, 1,1,1,2,2,3,3,4,4-Nonafluorobutane exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, it acts as a sulfonylating agent, generating intermediates with strong withdrawing perfluorinated alkyl substituents . These intermediates can inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1,2,2,3,3,4,4-Nonafluorobutane change over time. The compound is stable and does not degrade easily, maintaining its activity over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1,1,1,2,2,3,3,4,4-Nonafluorobutane vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can lead to toxic effects, including cellular damage and disruption of metabolic pathways. These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1,1,1,2,2,3,3,4,4-Nonafluorobutane is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . For instance, it can be metabolized by enzymes involved in the synthesis of sulfonamides and nonaflates, leading to changes in the levels of these metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,1,1,2,2,3,3,4,4-Nonafluorobutane is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. For example, it can be transported to specific cellular compartments where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 1,1,1,2,2,3,3,4,4-Nonafluorobutane is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating enzyme activity and gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-NONAFLUOROBUTANE can be synthesized from perfluorobutyl iodide. The reaction involves the use of sodium methylate under irradiation conditions . The yield of this reaction is approximately 93% .
Industrial Production Methods: Industrial production of 1H-NONAFLUOROBUTANE typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-NONAFLUOROBUTANE primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions are facilitated by the high electronegativity of fluorine, which makes the carbon-fluorine bond highly reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions with 1H-NONAFLUOROBUTANE include sodium methylate and other nucleophiles. The reactions are typically carried out under irradiation or other energy-intensive conditions to break the strong carbon-fluorine bonds .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nucleophiles can lead to the formation of various substituted fluorocarbons .
Vergleich Mit ähnlichen Verbindungen
- 1H-Perfluorobutane
- Perfluorobutyl iodide
- Nonafluorobutane-1-sulfonic acid
- Perfluoro-1-octanesulfonyl fluoride
Uniqueness: 1H-NONAFLUOROBUTANE is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and reactivity. Compared to other similar compounds, it offers a balance of non-toxicity and high reactivity, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIKDIHRRLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CF2H, C4HF9 | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379700 | |
| Record name | 1H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-17-7 | |
| Record name | 1H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate](/img/structure/B1607548.png)


![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)

![4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide](/img/structure/B1607554.png)
![1-(4-Ethoxyphenyl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B1607557.png)


![3,5-dichloro-4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1607564.png)




